molecular formula C14H17N3O4 B1178155 alpha-Chloortoluene CAS No. 128601-23-0

alpha-Chloortoluene

Cat. No.: B1178155
CAS No.: 128601-23-0
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Description

Historical Development and Discovery

The synthesis of benzyl chloride traces back to 1853, when Italian chemist Stanislao Cannizzaro first produced it by treating benzyl alcohol with hydrochloric acid. This landmark discovery laid the groundwork for its industrial production, which expanded significantly in the 20th century. By the 1950s, continuous production methods emerged, such as the gas-phase photochemical reaction of toluene with chlorine, yielding approximately 100,000 tonnes annually. Innovations like the Blanc chloromethylation of benzene further optimized its synthesis, enabling large-scale applications. Notably, a 2025 initiative by Gujarat Alkalies and Chemicals Limited (GACL) established India’s largest chlorotoluenes plant, producing 13,200 metric tons of benzyl chloride annually, underscoring its enduring industrial relevance.

Nomenclature and Classification

Benzyl chloride’s nomenclature reflects its structural features:

  • IUPAC Name : (Chloromethyl)benzene
  • Common Names : α-Chlorotoluene (emphasizing the chlorine’s position on the toluene’s methyl group), benzyl chloride.

It is distinct from chlorotoluene isomers (e.g., ortho-, meta-, and para-chlorotoluene), where chlorine substitutes a hydrogen on the aromatic ring rather than the methyl group. The table below clarifies this classification:

Compound Structure Chlorine Position
Benzyl chloride C₆H₅CH₂Cl Methyl group (α-carbon)
ortho-Chlorotoluene 1-Chloro-2-methylbenzene Aromatic ring (ortho position)

This differentiation is critical for understanding reactivity and applications.

Significance in Organic Chemistry and Industrial Applications

Benzyl chloride’s electrophilic benzyl group (-CH₂Cl) renders it a cornerstone in synthetic chemistry. Key applications include:

  • Alkylation Reactions : It facilitates the synthesis of benzyl ethers, esters, and amines. For example, reacting with sodium cyanide yields phenylacetonitrile, a precursor to pharmaceuticals.
  • Quaternary Ammonium Compounds : Benzyl chloride is integral to producing benzalkonium chlorides, widely used as disinfectants and surfactants.
  • Polymers and Resins : It serves as a monomer in creating cross-linked polymers for coatings and adhesives.

Industrially, benzyl chloride derivatives dominate sectors such as:

  • Pharmaceuticals : Over 40,000 metric tons are consumed annually to synthesize active pharmaceutical ingredients (APIs), including penicillin and antihistamines.
  • Agrochemicals : Approximately 25,000 metric tons are used yearly in herbicides and pesticides.
  • Personal Care : Benzyl alcohol, produced via hydrolysis of benzyl chloride, is a key solvent in perfumes and cosmetics.

The global benzyl chloride market, valued at $443.64 million in 2023, is projected to grow at a 4.49% CAGR, driven by escalating demand in emerging economies and advancements in chemical synthesis.

Properties

CAS No.

128601-23-0

Molecular Formula

C14H17N3O4

Synonyms

alpha-Chloortoluene

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1. Hydrolysis to Benzyl Alcohol
One of the significant applications of alpha-chlorotoluene is its hydrolysis to produce benzyl alcohol. A patented method utilizes metal oxides as catalysts to enhance the hydrolysis process. This method achieves a conversion rate of at least 85% and is characterized by high yield and low by-product formation, making it economically viable and environmentally friendly . The reaction can be summarized as follows:Alpha Chlorotoluene+H2OMetal OxideBenzyl Alcohol+HCl\text{Alpha Chlorotoluene}+\text{H}_2\text{O}\xrightarrow{\text{Metal Oxide}}\text{Benzyl Alcohol}+\text{HCl}2. Synthesis of Other Compounds
Alpha-chlorotoluene serves as a precursor for synthesizing various chemical compounds, including benzyl chloride and other chlorinated toluenes. Its chlorinated structure allows for further reactions such as nucleophilic substitutions, which are crucial in producing agrochemicals and pharmaceuticals .

Pharmaceutical Applications

1. Intermediate in Drug Production
In the pharmaceutical industry, alpha-chlorotoluene is utilized as an intermediate for synthesizing several active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations makes it valuable in the production of compounds used in therapeutic formulations.

2. Research on Toxicity and Safety
Research has indicated that exposure to alpha-chlorotoluene can lead to adverse health effects, including respiratory issues and potential carcinogenicity. Studies have documented cases of respiratory tract cancer among workers exposed to alpha-chlorotoluene during benzoyl chloride production . This underscores the importance of safety measures when handling this compound in pharmaceutical settings.

Industrial Applications

1. Production of Chlorinated Solvents
Alpha-chlorotoluene is employed in producing chlorinated solvents, which are widely used in various industrial cleaning processes. Its solvent properties make it effective for dissolving oils, fats, and resins.

2. Use in Chemical Manufacturing
The compound is also utilized in manufacturing other chemicals, including dyes and pigments. Its chlorinated nature enhances its reactivity, making it suitable for synthesizing complex organic molecules used in various applications.

Case Studies

Case Study 1: Hydrolysis Process Optimization
A study focused on optimizing the hydrolysis process of alpha-chlorotoluene demonstrated that using metal oxides significantly reduced by-product formation while increasing the yield of benzyl alcohol. The research highlighted a molar ratio of metal oxide to alpha-chlorotoluene that maximized efficiency while minimizing environmental impact .

Case Study 2: Health Impact Assessment
An assessment conducted among workers exposed to alpha-chlorotoluene revealed a correlation between prolonged exposure and increased incidence of respiratory diseases. This study emphasized the need for stringent occupational health guidelines and monitoring in industries utilizing this compound .

Comparison with Similar Compounds

Toluene (C₆H₅CH₃)

  • Physical Properties : Lower boiling point (110.6°C) and density (0.87 g/cm³) due to the absence of a polar chlorine atom .
  • Reactivity : Lacks a leaving group, undergoing electrophilic aromatic substitution (e.g., nitration, sulfonation) rather than nucleophilic reactions.
  • Applications : Primarily a solvent and fuel additive .

Chlorobenzene (C₆H₅Cl)

  • Physical Properties : Boiling point (131°C) and density (1.11 g/cm³) intermediate between toluene and benzyl chloride .
  • Reactivity : Chlorine is directly bonded to the aromatic ring, making nucleophilic substitution difficult without strong catalysts (e.g., Ullmann reaction).
  • Applications : Solvent and precursor to pesticides like DDT .

Benzyl Bromide (C₆H₅CH₂Br)

  • Physical Properties : Higher molecular weight (171.03 g/mol) and boiling point (198°C) due to bromine’s larger atomic radius .
  • Reactivity : More reactive than benzyl chloride in SN2 reactions due to bromine’s superior leaving-group ability.
  • Applications : Alkylating agent in pharmaceutical synthesis .

Functional Analogues

Allyl Chloride (CH₂=CHCH₂Cl)

  • Reactivity : Similar benzylic/allylic halogen reactivity but lacks aromatic stabilization, leading to faster hydrolysis.
  • Applications : Production of epichlorohydrin and plastics .

Data Table: Comparative Properties

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Water Solubility Key Reactivity Applications
alpha-Chlorotoluene C₇H₇Cl 179 1.10 Slight SN1/SN2, elimination Polymers, quaternary ammonium salts
Toluene C₇H₈ 110.6 0.87 Insoluble Electrophilic substitution Solvent, fuel additive
Chlorobenzene C₆H₅Cl 131 1.11 Insoluble Ullmann coupling, nitration Pesticides, solvents
Benzyl Bromide C₇H₇Br 198 1.44 Slight SN2 alkylation Pharmaceuticals, dyes

Data sourced from Merck Index, Sax’s Dangerous Properties, and Kirk-Othmer Encyclopedia .

Reactivity and Toxicity Analysis

  • Reactivity :
    • Benzyl chloride’s benzylic carbocation stability facilitates SN1 mechanisms, unlike chlorobenzene’s inert C-Cl bond .
    • Benzyl bromide’s higher leaving-group ability (Br⁻ vs. Cl⁻) enhances its utility in alkylation reactions .
  • Analytical methods (GC-MS, NMR) are critical for detecting trace levels in environmental samples .

Q & A

Q. What are the optimal synthetic routes for alpha-Chlorotoluene in laboratory settings?

Alpha-Chlorotoluene can be synthesized via electrophilic aromatic substitution, where toluene undergoes chlorination using reagents like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Alternative methods include the use of sulfuryl chloride (SO₂Cl₂) under controlled conditions. Key considerations include solvent selection (e.g., non-polar solvents to stabilize intermediates), reaction temperature (typically 40–60°C), and purification via fractional distillation. Ensure reproducibility by documenting catalyst purity, reaction time, and stoichiometric ratios in the "Materials and Methods" section, adhering to IUPAC nomenclature and spectroscopic characterization protocols (e.g., NMR, IR) .

Q. How should researchers characterize alpha-Chlorotoluene to confirm structural identity and purity?

Characterization requires a multi-technique approach:

  • Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., DFT simulations) and literature data.
  • Chromatography : Use GC-MS or HPLC to assess purity (>95% recommended for research-grade samples).
  • Elemental Analysis : Verify Cl content via combustion analysis. Document all procedures in detail, including instrument calibration and reference standards, to enable replication .

Q. What safety protocols are critical when handling alpha-Chlorotoluene in the lab?

Alpha-Chlorotoluene is toxic and volatile. Implement:

  • Ventilation : Use fume hoods for synthesis and handling.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal. Include risk assessments in experimental plans and reference OSHA guidelines in appendices .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for alpha-Chlorotoluene derivatives?

Discrepancies often arise from oversimplified computational models or unaccounted experimental variables. Strategies include:

  • Cross-Validation : Compare results across multiple computational methods (e.g., DFT vs. MP2) and experimental kinetics.
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., temperature fluctuations).
  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to probe reaction pathways. Frame hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with publication standards .

Q. What statistical methods are appropriate for analyzing conflicting spectroscopic data in alpha-Chlorotoluene studies?

Apply:

  • Principal Component Analysis (PCA) : To identify outliers in spectral datasets.
  • t-Tests/ANOVA : Compare means of repeated measurements.
  • Bayesian Modeling : Quantify confidence intervals for peak assignments. Report p-values, effect sizes, and confidence levels explicitly in the "Results" section, avoiding overinterpretation of non-significant trends .

Q. How can researchers design experiments to investigate the environmental degradation pathways of alpha-Chlorotoluene?

Adopt a tiered approach:

  • Lab-Scale Simulations : Expose the compound to UV light, varying pH, and microbial consortia in controlled bioreactors.
  • Analytical Tracking : Use LC-MS/MS to detect degradation intermediates (e.g., chlorophenols).
  • Kinetic Modeling : Fit data to first-order or Langmuir-Hinshelwood models. Pre-register experimental protocols in open-access repositories to enhance transparency .

Methodological Frameworks

Q. What strategies ensure rigorous literature reviews for alpha-Chlorotoluene research?

  • Source Selection : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over preprints.
  • Thematic Coding : Organize findings by subtopics (e.g., synthesis, toxicity) using tools like Zotero.
  • Gap Analysis : Identify understudied areas (e.g., ecotoxicology) using PICO (Population, Intervention, Comparison, Outcome) frameworks. Cite primary sources exclusively, avoiding secondary summaries .

Q. How should researchers structure a grant proposal focused on alpha-Chlorotoluene applications?

  • Objectives : Align with funding priorities (e.g., green chemistry).
  • Milestones : Define timelines for synthesis, characterization, and toxicity testing.
  • Budget Justification : Itemize costs for reagents, instrumentation, and personnel. Include preliminary data and risk mitigation plans to strengthen feasibility .

Data Presentation and Reproducibility

Q. What guidelines govern the presentation of alpha-Chlorotoluene data in high-impact journals?

  • Figures/Tables : Label axes with units, use error bars, and avoid redundant data.
  • Supplementary Materials : Deposit raw spectra, crystallographic data, and computational inputs in repositories like Zenodo.
  • Reproducibility Checklists : Adhere to standards from Nature or Science for method details. Reference reporting guidelines (e.g., ARRIVE) in the "Methods" section .

Q. How can researchers address peer review critiques about insufficient experimental detail?

Proactively:

  • Preemptive Documentation : Include step-by-step protocols in appendices.
  • Data Availability Statements : Specify access to raw data via DOIs.
  • Response Letters : Systematically address reviewer comments with revised figures or additional controls.
    Use version-control tools (e.g., Git) to track changes during revisions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.